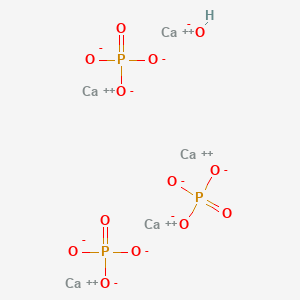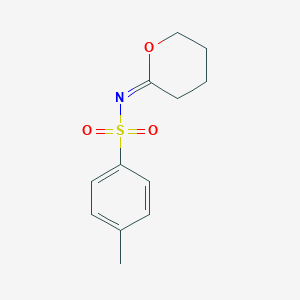
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in inflammation and cancer.
Mechanism Of Action
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, cell survival, and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of the kinase IKKβ, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide prevents the activation of NF-κB and the expression of target genes.
Biochemical And Physiological Effects
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In immune cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Advantages And Limitations For Lab Experiments
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively validated in various in vitro and in vivo models, making it a reliable tool for studying the NF-κB pathway. However, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should carefully consider these limitations when designing experiments using 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide.
Future Directions
There are several future directions for research on 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide on cancer, inflammation, and autoimmune disorders. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide for clinical use. Third, studies are needed to explore the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in combination with other therapies for cancer and other diseases. Finally, studies are needed to investigate the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases.
Synthesis Methods
The synthesis of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran in the presence of a base, followed by treatment with ammonia. The resulting product is then purified using chromatography.
Scientific Research Applications
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune disorders, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the activity of immune cells, such as T cells and B cells.
properties
CAS RN |
1468-27-5 |
|---|---|
Product Name |
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide |
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(NE)-4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-12-4-2-3-9-16-12/h5-8H,2-4,9H2,1H3/b13-12+ |
InChI Key |
ZKHXUEGXMLYKSX-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
synonyms |
4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
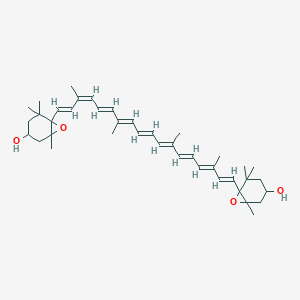

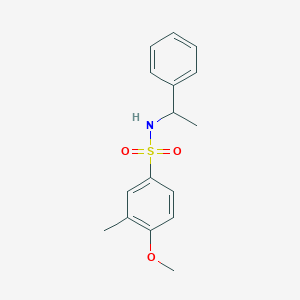
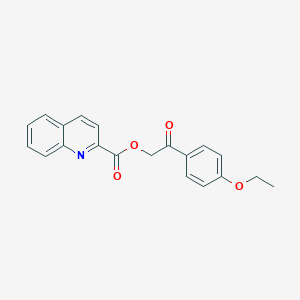
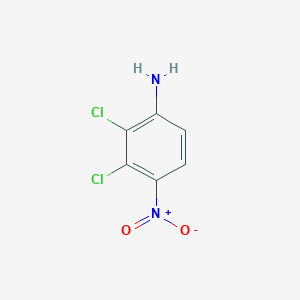
methanone](/img/structure/B223532.png)


![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
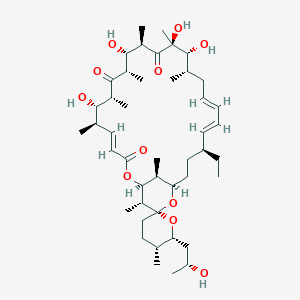
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
